![molecular formula C22H18ClNO3 B4650053 2-(4-chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4650053.png)
2-(4-chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Description
This compound belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields such as organic synthesis, dye chemistry, and as potential therapeutic agents due to their unique structural and chemical properties.
Synthesis Analysis
Shi et al. (2007) synthesized related compounds, namely 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione, by crystallization and X-ray analysis. These compounds are structurally similar to the target compound and provide insight into the synthesis techniques applicable to this class of chemicals (Shi, Ni, Yang, Li, & Wang, 2007).
Molecular Structure Analysis
The molecular structure of related acridine derivatives was studied by Satheeshkumar et al. (2017) through spectral analysis and quantum chemical studies. They used techniques such as FT-IR, NMR, and X-ray diffraction to confirm the structure of synthesized compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Chemical Reactions and Properties
Kour et al. (2013) provided insights into the chemical reactions and properties of acridine derivatives by synthesizing and analyzing the crystal structure of a related compound. This study contributes to understanding the chemical behavior of similar compounds (Kour, Patil, Deshmukh, Gupta, & Kant, 2013).
Physical Properties Analysis
Sikorski et al. (2005) investigated the crystal structures of acridine derivatives, which are crucial in determining the physical properties of these compounds. Their study offers a perspective on the packing, stability, and intermolecular interactions of acridine derivatives (Sikorski, Krzymiński, Konitz, & Błażejowski, 2005).
Chemical Properties Analysis
The chemical properties of acridine derivatives were explored by He et al. (2013), who studied the supramolecular networks of related compounds. Their research provides insights into the chemical interactions and bonding characteristics of these molecules (He, Liu, Guo, & Wu, 2013).
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFIRIWUBVPJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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